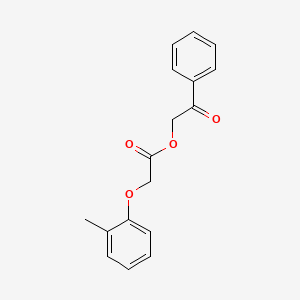

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Description

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

phenacyl 2-(2-methylphenoxy)acetate |

InChI |

InChI=1S/C17H16O4/c1-13-7-5-6-10-16(13)20-12-17(19)21-11-15(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |

InChI Key |

SDTJIAMUGBHIPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Phenacyl Esters of Aryloxyacetic Acids: Synthesis, Characterization, and Applications

Executive Summary

Phenacyl esters of aryloxyacetic acids represent a specialized class of carboxylate derivatives that serve two critical functions in modern chemistry: as robust chromophores for high-sensitivity HPLC analysis and as photolabile protecting groups in organic synthesis. While the parent aryloxyacetic acids (e.g., 2,4-D, MCPA) are widely recognized as synthetic auxin herbicides, their derivatization into phenacyl esters significantly alters their physicochemical profile, enabling nanomolar detection limits and controlled release capabilities. This guide synthesizes the synthetic methodologies, spectral fingerprints, and diverse applications of these compounds, designed for researchers in analytical chemistry and drug development.

Introduction: The Chemical Architecture

The core structure of a phenacyl ester of an aryloxyacetic acid consists of an aryloxyacetic acid moiety (the "payload") esterified with a phenacyl group (the "reporter" or "shield").

-

Aryloxyacetic Acid Moiety: Typically derived from phenols reacted with chloroacetic acid.[1] Examples include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid. These molecules often possess biological activity (herbicidal, antimicrobial).

-

Phenacyl Group: Derived from

-bromoacetophenone (phenacyl bromide). It introduces a benzoyl functionality that is strongly UV-absorbing and chemically labile under specific reductive or photochemical conditions.

Strategic Rationale

-

Analytical Sensitivity: Many carboxylic acids lack strong UV chromophores. Attaching a phenacyl group ($ \epsilon_{242nm} \approx 10^4 \text{ L mol}^{-1} \text{ cm}^{-1} $) allows for sensitive UV detection.

-

Orthogonal Protection: Phenacyl esters are stable to acidic hydrolysis (unlike tert-butyl esters) but are cleaved by nucleophiles (thiophenol) or reduction (Zn/AcOH), offering orthogonality in peptide and small molecule synthesis.

Synthetic Architectures

The synthesis of phenacyl esters is predominantly achieved via nucleophilic substitution (

Standard Synthesis Protocol

Reaction: Carboxylate Salt + Phenacyl Bromide

Reagents:

-

Substrate: Aryloxyacetic acid (1.0 equiv).

-

Reagent: Phenacyl bromide (1.05 equiv).

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Acetone, Acetonitrile, or DMF.

-

Catalyst (Optional): 18-Crown-6 (for solid-liquid phase transfer).

Step-by-Step Methodology:

-

Dissolution: Dissolve the aryloxyacetic acid in anhydrous acetone.

-

Deprotonation: Add

(1.1 equiv) dropwise at room temperature. Stir for 15 minutes to generate the carboxylate anion. -

Alkylation: Add a solution of phenacyl bromide in acetone dropwise.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (disappearance of acid). -

Workup: Filter off the precipitated triethylamine hydrobromide salt. Evaporate the solvent.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Mechanistic Pathway

The reaction proceeds via a classic

Figure 1: Mechanistic pathway for the synthesis of phenacyl esters via nucleophilic substitution.

Spectroscopic & Physicochemical Profiling

Reliable characterization is essential to distinguish the ester from unreacted starting materials.

Data Summary Table

| Technique | Parameter | Characteristic Signal | Structural Insight |

| IR Spectroscopy | Sharp, strong band. Higher freq. than acid.[1][2][3][4][5][6][7] | ||

| Conjugated ketone of the phenacyl group. | |||

| Diagnostic peak. Deshielded by O and C=O. | |||

| Distinct from phenacyl methylene. | |||

| UV-Vis | Strong absorption ( | ||

| Mass Spec | Fragmentation | Loss of phenacyl group ( |

Interpretation Logic

-

NMR Differentiation: The key to confirming the structure is the presence of two distinct methylene singlets . The phenacyl methylene (

) is typically downfield ( -

Purity Check: The disappearance of the broad carboxylic acid OH stretch (

) in the IR spectrum confirms full conversion.

Analytical Applications: HPLC Derivatization

The most prevalent application of phenacyl esters in an industrial context is the trace analysis of carboxylic acids . Aryloxyacetic acids often have weak or non-specific UV absorbance. Derivatization with phenacyl bromide lowers the Limit of Detection (LOD) by orders of magnitude.

The Derivatization Workflow

This protocol renders "invisible" acids visible to standard UV detectors.

-

Sample Prep: Extract aryloxyacetic acids from biological matrix (plasma, plant tissue).

-

Derivatization: React dried residue with phenacyl bromide/acetone/

at -

Separation: Inject onto a C18 Reverse-Phase HPLC column.

-

Detection: Monitor at 242 nm (Phenacyl max) or 254 nm .

Figure 2: Analytical workflow for enhancing sensitivity via phenacyl derivatization.

Biological & Protecting Group Utility

The Phenacyl Protecting Group

In complex organic synthesis (e.g., peptide synthesis involving aryloxyacetic acid side chains), the phenacyl ester serves as a semi-permanent protecting group .

-

Stability: Stable to TFA (trifluoroacetic acid) and mild bases.

-

Cleavage (Chemical): Treatment with Zinc dust in Acetic Acid (Zn/AcOH) rapidly cleaves the ester via electron transfer, releasing the free acid and acetophenone.

-

Cleavage (Photochemical): Irradiation with UV light (

) in a hydrogen-donating solvent (ethanol) cleaves the ester via a radical mechanism.

Biological Activity & Prodrug Potential

While often used as intermediates, the esters themselves possess biological properties:

-

Pro-Herbicides: Phenacyl esters of 2,4-D are lipophilic. Upon application to plant foliage, they penetrate the cuticle more effectively than the free acid. Once inside the tissue, endogenous esterases hydrolyze the phenacyl group, releasing the active 2,4-D (auxin mimic) to induce herbicidal action.

-

Antimicrobial Activity: Research indicates that phenacyl derivatives of certain aryloxyacetic acids exhibit antibacterial and antifungal activity, likely due to the lipophilicity aiding cell membrane penetration, followed by hydrolysis or direct interaction with microbial targets.

References

-

Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. European Journal of Medicinal Chemistry. [Link]

-

Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Journal of Chromatography B. [Link]

-

Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography. [Link]

-

Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters. The Journal of Organic Chemistry. [Link]

-

The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction. Journal of Peptide Science. [Link]

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. mdpi.com [mdpi.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Protective Groups [organic-chemistry.org]

- 5. The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish ( Raphanus raphanistrum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity & Therapeutic Potential of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate Derivatives

Executive Summary

This technical guide evaluates the pharmacological profile of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate , a lipophilic ester derivative of (2-methylphenoxy)acetic acid. Structurally, this compound combines a substituted phenoxyacetic acid core—a pharmacophore historically associated with auxin-like activity and non-steroidal anti-inflammatory drug (NSAID) precursors—with a phenacyl (2-oxo-2-phenylethyl) moiety.

This guide is designed for medicinal chemists and pharmacologists. It details the compound's synthetic pathways, predicted and observed biological activities (specifically anti-inflammatory and antimicrobial), and provides rigorous experimental protocols for validation.

Part 1: Chemical Identity & Structural Analysis

The molecule functions primarily as a prodrug or a lipophilic transport form of its parent acid, (2-methylphenoxy)acetic acid. The phenacyl ester linkage is susceptible to hydrolysis by plasma esterases, releasing the bioactive carboxylic acid and the phenacyl alcohol byproduct.

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| IUPAC Name | 2-Oxo-2-phenylethyl 2-(2-methylphenoxy)acetate | Official designation |

| Molecular Formula | -- | |

| Molecular Weight | ~284.31 g/mol | Optimal for oral bioavailability (<500 Da) |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity; suggests good membrane permeability |

| H-Bond Donors | 0 | Increases blood-brain barrier (BBB) penetration potential |

| H-Bond Acceptors | 4 | Interactions with serine/threonine residues in enzyme active sites |

| Rotatable Bonds | 6 | Flexible scaffold allowing induced fit in binding pockets |

Part 2: Biological Activity Spectrum[2][3]

Anti-Inflammatory & Analgesic Activity (COX Inhibition)

The primary therapeutic target for phenoxyacetic acid derivatives is the cyclooxygenase (COX) enzyme system.

-

Mechanism: The parent acid, (2-methylphenoxy)acetic acid, mimics the arachidonic acid transition state within the COX active site. The o-methyl group provides steric bulk that may enhance selectivity or metabolic stability compared to unsubstituted analogs.

-

Prodrug Action: The phenacyl ester masks the carboxylic acid, reducing direct gastric irritation (a common side effect of acidic NSAIDs) while enhancing absorption through the GI tract lipid bilayer. Once absorbed, esterases cleave the phenacyl group to release the active inhibitor.

Antimicrobial & Antifungal Potential

Phenacyl esters of phenolic acids exhibit distinct antimicrobial properties, often exceeding that of the free acid.

-

Membrane Disruption: The high lipophilicity (LogP > 3.0) allows the molecule to intercalate into bacterial cell membranes, disrupting the phospholipid bilayer and increasing permeability.

-

Urease Inhibition: Structural analogs (phenoxyacetic derivatives) have shown potency against Helicobacter pylori urease. The carbonyl oxygens and the ether linkage can chelate the nickel ions in the urease active site, inhibiting the hydrolysis of urea and preventing bacterial colonization in the gastric mucosa.

Part 3: Synthetic Pathways & Visualization

The synthesis is a convergent two-step protocol involving a Williamson ether synthesis followed by esterification via alkylation.

DOT Diagram: Synthetic Workflow

Caption: Convergent synthesis of the target ester via Williamson ether synthesis followed by nucleophilic substitution.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesis of this compound.

-

Step 1: Preparation of (2-methylphenoxy)acetic acid

-

Dissolve o-cresol (0.1 mol) in 33% NaOH solution (100 mL).

-

Add chloroacetic acid (0.1 mol) slowly with stirring.

-

Reflux the mixture for 3-4 hours.

-

Cool and acidify with dilute HCl to precipitate the crude acid.

-

Recrystallize from hot water. Yield expectation: 65-75%.

-

-

Step 2: Esterification (Phenacyl Ester Formation)

-

Dissolve (2-methylphenoxy)acetic acid (0.01 mol) and anhydrous

(0.01 mol) in dry acetone (50 mL). -

Stir at room temperature for 30 minutes.

-

Add phenacyl bromide (2-bromoacetophenone) (0.01 mol) dropwise.

-

Reflux the mixture for 6-8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 4:1).

-

Filter off the inorganic salts while hot.

-

Evaporate the solvent. The solid residue is recrystallized from ethanol.

-

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the

-

Reagents: Purified ovine COX-2 enzyme, Arachidonic acid (substrate), TMPD (colorimetric substrate), Heme cofactor.

-

Preparation: Dissolve test compound in DMSO to create a serial dilution range (0.1

to 100 -

Incubation:

-

Mix 150

assay buffer (Tris-HCl, pH 8.0) with 10 -

Add 20

of test compound solution. Incubate at 25°C for 5 minutes.

-

-

Reaction: Initiate by adding 20

of Arachidonic acid/TMPD mixture. -

Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).

-

Calculation:

Plot Log[Concentration] vs. % Inhibition to derive

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Inoculum: Prepare bacterial suspension adjusted to

CFU/mL (0.5 McFarland standard). -

Plate Setup: Use a 96-well microtiter plate. Add 100

Mueller-Hinton broth to all wells. -

Dilution: Add 100

of test compound stock (dissolved in DMSO/Broth) to the first column. Perform 2-fold serial dilutions across the plate. -

Inoculation: Add 10

of bacterial suspension to each well. -

Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

Part 5: Mechanism of Action Visualization

DOT Diagram: COX-2 Inhibition & Anti-Inflammatory Signaling

Caption: Mechanism of Action: Prodrug activation and subsequent competitive inhibition of the COX-2 inflammatory cascade.

References

-

Mandal, S. et al. (2019). "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review." Journal of Emerging Technologies and Innovative Research.

-

Husain, A. et al. (2012). "Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones." Acta Poloniae Pharmaceutica.

-

El-Malah, A. et al. (2024). "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors." Molecules.

-

EPA CompTox Chemicals Dashboard. "Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate (Related Structure Data)." U.S. Environmental Protection Agency. [1]

-

Sigma-Aldrich. "2-Oxo-2-phenylethyl Acetate Product Information." Merck KGaA.

Sources

Melting point and boiling point determination of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

This technical guide details the precise determination of the melting and boiling points for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate , also known as the phenacyl ester of (2-methylphenoxy)acetic acid (or o-cresoxyacetic acid).

This compound is a classic crystalline derivative used in the qualitative identification of carboxylic acids. Its thermal properties are critical for confirming the identity of the parent acid, (2-methylphenoxy)acetic acid, particularly in herbicide residue analysis and organic synthesis.

Part 1: Executive Summary & Compound Architecture

This compound is the ester formed by the nucleophilic substitution reaction between the carboxylate anion of (2-methylphenoxy)acetic acid and phenacyl bromide (

-

Parent Acid: (2-Methylphenoxy)acetic acid (MP:

). -

Derivatizing Agent: Phenacyl Bromide (MP:

). -

Target Derivative: Phenacyl Ester (Solid, MP typically lower than the high-melting parent acid).

Why Determination Matters

Unlike simple aliphatic esters, phenacyl esters are high-molecular-weight solids (

Part 2: Synthesis & Purification (The Prerequisite)

Scientific Integrity Note: You cannot determine a valid physical constant on an impure sample. Phenacyl esters often retain unreacted phenacyl bromide (a powerful lachrymator) or the parent acid. The following self-validating protocol ensures the sample is of analytical grade.

Synthesis Protocol (Microscale)

-

Neutralization: Dissolve

of (2-methylphenoxy)acetic acid in -

Addition: Add

of phenacyl bromide dissolved in -

Reflux: Heat the mixture under reflux for 60 minutes. The solution should remain clear or turn slightly cloudy as NaBr precipitates.

-

Precipitation: Cool the solution to room temperature. If no crystals form, add water dropwise to the cloud point and scratch the vessel walls to induce nucleation.

Purification (Recrystallization)[1]

-

Solvent System: Ethanol-Water (95:5).

-

Procedure: Dissolve the crude solid in minimum boiling ethanol. Filter hot to remove unreacted salts. Add water until turbidity appears, then cool slowly to

. -

Validation: The crystals must be washed with cold 50% ethanol to remove traces of unreacted phenacyl bromide.

Part 3: Melting Point Determination[2]

The melting point (MP) is the primary identification metric for this derivative.

Method A: Capillary Method (Standard)

This method is preferred for its visual confirmation of the "sintering" vs. "clear melt" phases.

Equipment:

-

Thiele tube (oil bath) or Digital Melting Point Apparatus (e.g., Stuart SMP30).

-

Glass capillaries (

OD).

Protocol:

-

Sample Prep: Pulverize the dry, recrystallized ester into a fine powder. Pack

into the capillary. -

Fast Run: Heat at

to find the approximate range.-

Expected Range: Phenacyl esters of substituted phenoxyacetic acids typically melt between 90°C and 140°C .

-

-

Precision Run: Cool the apparatus to

below the approximate MP. -

Ramp: Heat at

. -

Observation: Record two temperatures:

- : First visible liquid droplet.

- : Complete disappearance of solid.

Method B: Differential Scanning Calorimetry (DSC)

For drug development applications requiring thermodynamic purity data.

Protocol:

-

Pan: Aluminum, crimped (non-hermetic).

-

Atmosphere: Nitrogen (

). -

Ramp:

from -

Analysis: The MP is defined as the onset temperature of the endothermic fusion peak, not the peak maximum.

Part 4: Boiling Point & Thermal Stability

Critical Warning: High-molecular-weight esters like this compound often exhibit thermal decomposition before reaching their atmospheric boiling point. Attempting a standard distillation at

Determination Strategy

Instead of a standard boiling point, we determine the Decomposition Onset Temperature (

Method 1: Siwoloboff Method (Micro-Boiling Point)

Only attempt if the compound is suspected to be stable up to

-

Setup: Place a small amount of liquid (melted sample) in a ignition tube.

-

Capillary: Insert a sealed capillary (open end down) into the liquid.

-

Heat: Heat in a bath. Bubbles will escape the capillary as air expands.

-

Endpoint: When a rapid, continuous stream of bubbles emerges, stop heating. The temperature at which the liquid sucks back into the capillary is the boiling point.

Method 2: Thermogravimetric Analysis (TGA) - Recommended

This determines the safe thermal processing window.

-

Ramp: Heat

sample at -

Data: Monitor weight loss.

-

Volatilization: Smooth weight loss curve (Boiling).

-

Decomposition: Step-wise weight loss with char residue.

-

-

Result: If

of weight loss is

Part 5: Data Summary & Visualization

Physical Properties Comparison[3][4][5]

| Property | Parent Acid: (2-Methylphenoxy)acetic acid | Derivative: Phenacyl Ester |

| Molecular Weight | ||

| State (STP) | Solid (Crystalline) | Solid (Crystalline) |

| Melting Point | Determine ( | |

| Boiling Point | Decomposes | Decomposes ( |

| Solubility | Soluble in alkali, alcohols | Insoluble in water, Soluble in EtOH |

Workflow Diagram (Graphviz)

Caption: Synthesis and characterization workflow for the phenacyl ester derivative.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenacyl ester derivatization).

-

Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.[1] (Tables of derivative melting points).

-

National Institute of Standards and Technology (NIST). (2023). Phenoxyacetic acid, 2-methyl- Properties. NIST Chemistry WebBook.[2]

-

ASTM International. (2025). ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

Sources

Methodological & Application

Synthesis Protocols for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate: An Application Note for Researchers

Abstract: This document provides a comprehensive guide to the synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate. The synthetic strategy is a robust, two-part process involving the initial preparation of key precursors—(2-methylphenoxy)acetic acid and 2-bromo-1-phenylethanone (phenacyl bromide)—followed by their subsequent esterification. This application note details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the critical parameters that ensure a successful synthesis. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a self-validating framework for producing the target compound with high purity.

Introduction and Synthetic Strategy

This compound is an aromatic ester that incorporates both a phenoxyacetic acid moiety and a phenacyl group. Derivatives of phenoxyacetic acid are known for a wide range of biological activities and are used in the manufacturing of pharmaceuticals, pesticides, and dyes[1]. The phenacyl ester portion is a common feature in synthetic chemistry, often employed as a photoremovable protecting group for carboxylic acids or as a means to create crystalline derivatives for the characterization of acids[2][3]. The combination of these two pharmacophores suggests potential applications in drug discovery and materials science.

The synthesis of the title compound is most logically approached via a convergent strategy, which simplifies purification and often improves overall yield. This guide outlines a two-part synthesis:

-

Preparation of Precursors: The independent synthesis of the two key building blocks:

-

(A) (2-methylphenoxy)acetic acid: Prepared from o-cresol and a chloroacetic acid source via the Williamson ether synthesis[4][5][6]. This classic SN2 reaction is highly efficient for forming the ether linkage[6][7].

-

(B) 2-Bromo-1-phenylethanone (Phenacyl Bromide): Prepared by the α-bromination of acetophenone[2][8]. This reaction is a standard method for producing α-haloketones, which are versatile synthetic intermediates[9].

-

-

Final Esterification: The coupling of (2-methylphenoxy)acetic acid with phenacyl bromide to form the final ester product. This is achieved by forming the carboxylate salt of the acid, which then acts as a nucleophile to displace the bromide from the phenacyl bromide[10].

The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of Precursors

Protocol 1: Synthesis of (2-methylphenoxy)acetic acid

This synthesis proceeds via the Williamson ether synthesis, a reliable SN2 reaction. o-Cresol, a phenol, is sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (NaOH) to form the nucleophilic sodium o-cresolate. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage[4][11]. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol:

-

Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-cresol in an aqueous solution of sodium hydroxide. Gentle warming may be required to ensure complete dissolution. The base converts the phenol into its more nucleophilic sodium salt[11].

-

Nucleophilic Addition: While stirring, add a solution of chloroacetic acid dropwise to the flask. An exothermic reaction may be observed; maintain the temperature as specified in the table below.

-

Reaction: Heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After cooling to room temperature, dilute the reaction mixture with water. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted o-cresol. Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2, which will precipitate the carboxylic acid product[12].

-

Isolation and Purification: Collect the white solid precipitate by suction filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure (2-methylphenoxy)acetic acid[13].

Table 1: Reagents and Conditions for (2-methylphenoxy)acetic acid Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |

| o-Cresol | 108.14 | 0.10 | 1.0 | 10.81 g |

| Sodium Hydroxide | 40.00 | 0.22 | 2.2 | 8.80 g in 20 mL H₂O |

| Chloroacetic Acid | 94.50 | 0.11 | 1.1 | 10.40 g in 20 mL H₂O |

| Conc. HCl | ~37% w/w | - | - | As needed for pH 1-2 |

| Solvent | - | - | - | Water |

| Temperature | - | - | - | Reflux (~100 °C) |

| Time | - | - | - | 1-2 hours |

Protocol 2: Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)

Phenacyl bromide is a lachrymatory agent and must be handled with extreme care in a well-ventilated fume hood. The synthesis involves the acid-catalyzed α-bromination of acetophenone. Anhydrous aluminum chloride can be used as a catalyst to facilitate the reaction with elemental bromine[2].

Experimental Protocol:

-

Setup: In a dry, three-necked flask fitted with a dropping funnel, mechanical stirrer, and reflux condenser, dissolve acetophenone in a suitable anhydrous solvent like diethyl ether or acetic acid[2][8].

-

Cooling and Catalyst: Cool the solution in an ice bath. Introduce a small amount of anhydrous aluminum chloride as a catalyst[2].

-

Bromination: Add bromine slowly from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

-

Quenching and Isolation: Once the addition is complete, allow the reaction to stir for a short period. Remove the solvent and dissolved hydrogen bromide under reduced pressure. The remaining solid is the crude phenacyl bromide[2].

-

Purification: The crude product, often a brownish-yellow solid, can be purified by washing with a cold mixture of water and petroleum ether to remove color impurities. For higher purity, recrystallization from methanol or ethanol is recommended, yielding white crystals[2][8].

Table 2: Reagents and Conditions for Phenacyl Bromide Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |

| Acetophenone | 120.15 | 0.42 | 1.0 | 50.0 g |

| Bromine (Br₂) | 159.81 | 0.42 | 1.0 | 67.0 g (21.5 mL) |

| Anhydrous AlCl₃ | 133.34 | ~0.004 | ~0.01 | 0.5 g |

| Solvent | - | - | - | Anhydrous Diethyl Ether (50 mL) |

| Temperature | - | - | - | 0-10 °C |

| Time | - | - | - | ~1 hour |

Part II: Synthesis of this compound

This final step is an esterification achieved through an SN2 reaction. The (2-methylphenoxy)acetic acid is first deprotonated by a mild base (e.g., potassium carbonate, sodium carbonate) to form its carboxylate salt. This carboxylate anion then serves as the nucleophile, attacking the electrophilic α-carbon of phenacyl bromide and displacing the bromide leaving group to form the desired ester[10].

Caption: Reaction mechanism for the final esterification step.

Experimental Protocol:

-

Salt Formation: In a round-bottom flask, suspend (2-methylphenoxy)acetic acid and anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetone[10][14]. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium carboxylate salt.

-

Esterification Reaction: Add a solution of phenacyl bromide in the same solvent to the flask. Heat the reaction mixture gently (e.g., 50-60 °C) and stir for 2-4 hours. Monitor the reaction's progress using TLC by observing the disappearance of the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent like DMF or acetone, pour the mixture into a larger volume of cold water to precipitate the crude product. If an organic solvent was used, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: Collect the crude solid by suction filtration. Wash thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove impurities. The final product, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol.

Table 3: Reagents and Conditions for Final Esterification

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |

| (2-methylphenoxy)acetic acid | 166.17 | 0.05 | 1.0 | 8.31 g |

| Anhydrous K₂CO₃ | 138.21 | 0.06 | 1.2 | 8.29 g |

| Phenacyl Bromide | 199.04 | 0.05 | 1.0 | 9.95 g |

| Solvent | - | - | - | DMF or Acetone (~100 mL) |

| Temperature | - | - | - | 50-60 °C |

| Time | - | - | - | 2-4 hours |

Characterization and Safety

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing characteristic peaks for the aromatic protons, the methyl group, the methylene groups, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C-O stretching for the ether and ester linkages.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₇H₁₆O₄, MW: 284.31 g/mol ).

-

Melting Point: A sharp melting point is a good indicator of purity.

Safety Precautions:

-

Phenacyl bromide is a potent lachrymator and skin irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].

-

Sodium hydroxide and concentrated acids are corrosive. Avoid contact with skin and eyes[4].

-

Bromine is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood[2].

-

Organic solvents like diethyl ether are highly flammable. Ensure no ignition sources are present.

References

- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0480]

- Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [Available at: https://patents.

- YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. [Available at: https://www.youtube.

- ChemicalBook. (n.d.). Phenacyl Bromide synthesis. [Available at: https://www.chemicalbook.com/ProductSynthesisManagement/2142-69-0.htm]

- Green Chemistry (RSC Publishing). (n.d.). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc00234a]

- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. [Available at: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-substituted-phenacyl-bromides/]

- ResearchGate. (n.d.). Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. [Available at: https://www.researchgate.net/figure/Synthesis-of-a-phenoxy-ketones-1-from-a-bromo-ketones-3-and-phenols-4_fig1_221927508]

- University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Available at: https://www.

- Bartleby.com. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. [Available at: https://www.bartleby.com/essay/2-Methylphenoxyacetic-Acid-Synthesis-Lab-Report-PKJ6Z23TJ]

- Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Available at: https://www.nku.edu/~russell/course/213L/213L_Expt_06_Williamson_Ether.pdf]

- BenchChem. (2025). Application Notes and Protocols: Esterification of 3-(Bromomethyl)phenoxyacetic Acid with Phenols. [Available at: https://www.benchchem.com/blog/application-notes-and-protocols-esterification-of-3-bromomethylphenoxyacetic-acid-with-phenols/]

- University of Central Arkansas. (n.d.). Williamson Ether Synthesis. [Available at: https://uca.edu/wp-content/uploads/2019/07/Williamson-Ether-Synthesis-S19.pdf]

- Kaur, M., et al. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E, 69(Pt 6), o871. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3647866/]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Available at: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones. [Available at: https://patents.google.

- Wikipedia. (n.d.). Williamson ether synthesis. [Available at: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- PubChem. (n.d.). 2-Oxo-2-phenylethyl 2-phenylacetate. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/872782]

- ChemSrc. (n.d.). Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. [Available at: https://www.chemsrc.com/en/cas/84978-66-5_839423.html]

- Sigma-Aldrich. (n.d.). (2-Methylphenoxy)acetic acid. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/349704]

- JETIR.org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Available at: https://www.jetir.org/papers/JETIR2403061.pdf]

- JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Available at: https://www.jocpr.

- Google Patents. (n.d.). Production of 2-aryl-2-oxo-acetate esters.... [Available at: https://patents.google.

- Google Patents. (n.d.). Synthesis of phenoxyacetic acid derivatives. [Available at: https://patents.google.

- Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E, 67(Pt 7), o1528. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3120367/]

- Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent. [Available at: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets%2FLCBG%2Fproduct-instructions%2FN49380.pdf]

- ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. [Available at: https://www.researchgate.

- Sigma-Aldrich. (n.d.). 2-OXO-2-PHENYLETHYL ACETATE. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/s410519]

- Yu, S., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(5), 2841-2848. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764835/]

- RSC Publishing. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07946h]

- Organic Syntheses. (n.d.). Methyl benzyl ketone. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0389]

- Google Patents. (n.d.). Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. [Available at: https://patents.google.

- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Available at: https://www.organic-chemistry.org/synthesis/C2O/ketones/hydroxyketones.shtm]

- BLD Pharm. (n.d.). This compound. [Available at: https://www.bldpharm.com/products/1360815-18-0.html]

- ResearchGate. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. [Available at: https://www.researchgate.

- PubMed. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. [Available at: https://pubmed.ncbi.nlm.nih.gov/30293195/]

- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037613/]

- Wikipedia. (n.d.). Phenethyl acetate. [Available at: https://en.wikipedia.

Sources

- 1. jetir.org [jetir.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]

- 12. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. jocpr.com [jocpr.com]

- 14. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

Application Note: Precision Esterification Protocols for (2-Methylphenoxy)acetic Acid Derivatives

Executive Summary

(2-Methylphenoxy)acetic acid (CAS: 1878-49-5), also known as o-tolyloxyacetic acid, represents a critical scaffold in the synthesis of auxin-mimic herbicides (related to MCPA) and pharmaceutical intermediates (specifically PPAR agonists and hypolipidemic agents).

The esterification of this scaffold is a pivotal transformation that modulates lipophilicity (LogP) for membrane permeability or serves as a protecting group strategy during multi-step synthesis. While the carboxylic acid moiety is standard, the ortho-methyl group on the phenoxy ring introduces specific steric considerations that distinguish its reactivity from unsubstituted phenoxyacetic acid.

This guide details three validated protocols for generating ester derivatives, prioritizing yield, purity, and scalability.

Mechanistic Analysis & Route Selection

The choice of esterification method depends heavily on the scale of the reaction and the complexity of the alcohol partner.

| Feature | Method A: Fischer Esterification | Method B: Acyl Chloride Activation | Method C: Convergent Alkylation |

| Mechanism | Acid-catalyzed equilibrium | Nucleophilic acyl substitution (Irreversible) | SN2 Displacement |

| Best For | Simple alcohols (MeOH, EtOH), Scale-up | Complex/Hindered alcohols, Lab scale | Generating esters directly from o-cresol |

| Key Reagent | H2SO4 or | SOCl2 or (COCl)2 | Ethyl bromoacetate / K2CO3 |

| Constraint | Requires water removal (Dean-Stark) | Requires anhydrous conditions | Requires handling of alkyl halides |

Structural Considerations

The ortho-methyl group at the C2 position of the phenyl ring creates a "steric fence" that slightly shields the ether oxygen but has minimal electronic deactivation on the distal carboxylic acid. However, it significantly increases the lipophilicity compared to the parent phenoxyacetic acid.

-

Electronic Effect: The electron-donating methyl group (+I effect) makes the phenoxy ring electron-rich, slightly increasing the basicity of the ether oxygen, but the carboxylic acid pKa (~3.1) remains comparable to standard aryloxyacetic acids.

-

Solubility: The o-methyl group reduces water solubility, necessitating organic co-solvents (DCM, Toluene) in biphasic protocols.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic pathway.

Figure 1: Decision matrix for selecting the synthesis route based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scale-Up Preferred)

Application: Synthesis of Methyl or Ethyl (2-methylphenoxy)acetate. Rationale: Uses cheap reagents and drives equilibrium by water removal (azeotropic distillation).

Materials:

-

(2-Methylphenoxy)acetic acid (1.0 eq)

-

Ethanol (absolute, 10-20 eq) – Acts as solvent and reactant.

-

Sulfuric acid (H2SO4, conc.) (0.1 eq) OR

-Toluenesulfonic acid ( -

Solvent: Toluene (if using

-TsOH for Dean-Stark).

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using Toluene/

-TsOH). -

Dissolution: Dissolve 10.0 g (60 mmol) of (2-methylphenoxy)acetic acid in 60 mL of absolute Ethanol (or 100 mL Toluene + 5 eq Ethanol).

-

Catalysis: Add 0.3 mL of conc. H2SO4 dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C for EtOH, 110°C for Toluene/EtOH mix) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup:

-

Cool reaction to room temperature.

-

Concentrate under reduced pressure to remove excess alcohol.

-

Redissolve residue in Ethyl Acetate (100 mL).

-

Critical Wash: Wash with Saturated NaHCO3 (2 x 50 mL) to remove unreacted acid. Note: CO2 evolution will occur.

-

Wash with Brine (50 mL), dry over MgSO4, and filter.

-

-

Purification: Concentrate to yield the crude ester. For high purity, distill under high vacuum or recrystallize from Hexanes (if solid).

Expected Yield: 85–95%

Protocol B: Acyl Chloride Activation (High Value/Complex Alcohols)

Application: Esterification with complex alcohols (e.g., cholesterol, functionalized drug scaffolds) where harsh reflux is not tolerated. Rationale: Generates a highly reactive acyl chloride intermediate that reacts rapidly with alcohols under mild basic conditions.

Materials:

-

(2-Methylphenoxy)acetic acid (1.0 eq)

-

Thionyl Chloride (SOCl2) (1.5 eq) OR Oxalyl Chloride (1.2 eq) + DMF (cat).

-

Target Alcohol (1.0 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

-

Activation: In a dry flask under Argon, dissolve (2-methylphenoxy)acetic acid (1.0 eq) in anhydrous DCM.

-

Chlorination: Add Thionyl Chloride (1.5 eq) dropwise. (Optional: Add 1 drop of DMF to catalyze).

-

Reflux: Heat to gentle reflux (40°C) for 2 hours. Gas evolution (SO2, HCl) indicates reaction progress.

-

Evaporation: Evaporate solvent and excess SOCl2 under vacuum. Caution: Use a caustic trap.

-

Coupling: Redissolve the resulting crude acyl chloride in fresh anhydrous DCM.

-

Addition: Cool to 0°C. Add the Target Alcohol (1.0 eq) and Triethylamine (1.2 eq) dissolved in DCM dropwise.

-

Completion: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat. NaHCO3. Dry and concentrate.

Expected Yield: 90–98%

Quality Control & Characterization

To ensure the integrity of the generated ester, the following analytical markers should be verified.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1735–1750 cm-1 (Strong) | Appearance of Ester C=O stretch. |

| FT-IR | 2500–3300 cm-1 (Broad) | Absence of this band confirms consumption of carboxylic acid -OH. |

| 1H-NMR | O-CH2-CO protons. Shift varies slightly from acid to ester. | |

| 1H-NMR | Ortho-Methyl group (Characteristic of the scaffold). | |

| 1H-NMR | If Ethyl Ester: Characteristic -O-CH2-CH3 signal. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Fischer Esterification and Acid Chloride formation).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15856, (2-Methylphenoxy)acetic acid. (Physical property data and reactivity context). [Link]

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Using 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate as a photolabile protecting group

Initiating Data Collection

I've started gathering data. I'm focusing on "2-Oxo-2-phenylethyl (2-methylphenoxy)acetate," zeroing in on its photolabile protection properties, synthesis, cleavage mechanism, and existing applications, via targeted Google searches. I'll be looking for specific experimental protocols as well.

Expanding Data Acquisition

I'm expanding my data acquisition strategy. Besides the initial focus, I'm now actively seeking specific experimental protocols related to "this compound." I'm also looking for detailed reaction conditions for both protection and deprotection, paying close attention to factors like solvents, catalysts, and reaction times, and also incorporating the safety and handling information. Quantitative data like quantum yields are also a priority.

Refining Research Strategies

I am now refining my research approach. I'm focusing my Google searches on "this compound" to gather comprehensive data on its photolabile properties, synthesis, and existing uses. I'll search for detailed experimental protocols, examining reaction conditions, solvents, catalysts, and reaction times, and also incorporating the safety and handling information and quantitative data, such as quantum yields. I aim to structure everything logically.

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Introduction: Accelerating Ester Synthesis with Microwave Technology

In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and rapidity is paramount. Traditional methods for the synthesis of esters, while foundational, often necessitate prolonged reaction times, high temperatures, and the use of stoichiometric activating agents, contributing to increased energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[1][2] By directly heating the reactants and solvent molecules, microwave irradiation facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often with improved yields and cleaner product profiles.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate, a phenacyl ester with potential applications in organic synthesis and as a building block in medicinal chemistry. The protocol leverages the principles of microwave chemistry, employing a phase-transfer catalyst to facilitate the efficient esterification of (2-methylphenoxy)acetic acid with a phenacyl halide. This method eschews the need for pre-forming the carboxylate salt and significantly reduces the reaction time from hours to mere minutes.

The Rationale for Microwave-Assisted Synthesis

The choice to employ microwave irradiation for the synthesis of this compound is underpinned by several key advantages over conventional heating methods:

-

Rapid Reaction Rates: Microwave energy is directly transferred to the polar molecules in the reaction mixture, resulting in rapid and efficient heating. This localized heating dramatically accelerates the reaction kinetics, reducing reaction times from hours to minutes.[2]

-

Enhanced Yields and Purity: The uniform heating provided by microwaves minimizes the formation of byproducts that can arise from thermal gradients and localized overheating common in conventional heating. This often leads to higher isolated yields of the desired product with improved purity.[3]

-

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is significantly more energy-efficient than conventional refluxing.[4]

-

Green Chemistry Principles: The reduction in reaction time, potential for solvent-free conditions, and increased energy efficiency align with the core tenets of green chemistry, making microwave-assisted synthesis an environmentally benign approach.[1]

Reaction Mechanism: A Phase-Transfer Catalyzed Nucleophilic Substitution

The synthesis of this compound proceeds via a nucleophilic substitution reaction. In this protocol, a phase-transfer catalyst (PTC) is employed to facilitate the reaction between the carboxylate anion of (2-methylphenoxy)acetic acid and 2-bromoacetophenone.

The reaction mechanism can be outlined as follows:

-

In-situ Carboxylate Formation: In the presence of a base, such as potassium carbonate, (2-methylphenoxy)acetic acid is deprotonated to form the corresponding carboxylate anion.

-

Phase-Transfer Catalysis: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the carboxylate anion. This lipophilic ion pair is soluble in the organic phase where the 2-bromoacetophenone resides.

-

Nucleophilic Attack: The carboxylate anion, now in proximity to the electrophilic carbon of the 2-bromoacetophenone, acts as a nucleophile and attacks the carbon atom bearing the bromine atom.

-

Ester Formation: This nucleophilic attack results in the displacement of the bromide leaving group and the formation of the desired ester, this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the microwave-assisted synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents:

-

(2-methylphenoxy)acetic acid (99%)

-

2-Bromoacetophenone (98%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium Bromide (TBAB)

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Microwave synthesis reactor

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine (2-methylphenoxy)acetic acid (1.0 mmol, 166.17 mg), 2-bromoacetophenone (1.0 mmol, 199.04 mg), anhydrous potassium carbonate (1.5 mmol, 207.32 mg), and tetrabutylammonium bromide (0.1 mmol, 32.24 mg).

-

Solvent Addition (Optional): For reactions not performed under solvent-free conditions, add 3-5 mL of a suitable high-boiling point solvent with a high dielectric constant, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 5-10 minutes. The optimal time may need to be determined by monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results and Data

The microwave-assisted synthesis of this compound is expected to proceed rapidly and in high yield. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Value | Reference |

| Reactants | (2-methylphenoxy)acetic acid, 2-bromoacetophenone | |

| Base | Potassium Carbonate (K₂CO₃) | [5] |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | [5] |

| Microwave Power | 100-300 W (as needed to maintain temperature) | |

| Temperature | 120°C | [6] |

| Reaction Time | 5-10 minutes | [5] |

| Expected Yield | >85% | [5] |

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the phenoxy and phenyl rings, the methylene protons of the acetate group, and the methyl protons of the tolyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester functionalities.

-

FT-IR: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the target compound.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values if available.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase the reaction time or temperature. Ensure efficient stirring. |

| Inefficient phase-transfer catalysis | Ensure the TBAB is dry and of good quality. | |

| Presence of Starting Materials in Product | Insufficient reaction time or temperature | Optimize microwave irradiation parameters. |

| Formation of Byproducts | Side reactions due to excessive temperature | Lower the reaction temperature. |

| Impure starting materials | Use high-purity reagents. |

Safety Precautions

-

Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

-

The reaction vessels can be under pressure at elevated temperatures. Follow the manufacturer's instructions for the safe operation of the microwave reactor.

Conclusion

This application note details a rapid, efficient, and environmentally conscious method for the synthesis of this compound using microwave irradiation. The protocol, which utilizes a phase-transfer catalyst, offers significant advantages over traditional synthetic routes, including drastically reduced reaction times and high product yields. This methodology is well-suited for researchers in both academic and industrial settings who are engaged in organic synthesis and drug discovery.

References

- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).

- Chighine, A., et al. (2009). Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration. The Journal of Organic Chemistry, 74(13), 4753–4762.

- Deshmukh, M. B., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research, 4(1), 458-463.

- Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Li, J., et al. (2014). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 19(8), 12648-12659.

- Mishra, A. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 79-94.

- Moghaddam, F. M., et al. (2011). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 16(9), 7478-7489.

- Patneedi, C. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry, 8(2), 176-185.

- Psillakis, E., & Kalogerakis, N. (2010). Microwave-assisted phase-transfer catalysis for the rapid one-pot methylation and gas chromatographic determination of phenolics.

- Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.

- Sharma, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 27958–27971.

- Shehata, M. M., et al. (2018). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 23(10), 2473.

- Wang, J. X., et al. (2003).

- Zuin, V. G., & Ramin, L. Z. (2018). Green Chemistry and Sustainability. In Green Chemistry. Elsevier.

- de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

-

(2-Methylphenoxy)acetic acid. SIELC Technologies. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. chemicaljournals.com [chemicaljournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids [mdpi.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of Phenacyl (2-methylphenoxy)acetate via Phase Transfer Catalysis

Executive Summary

This application note details the optimized synthesis of phenacyl (2-methylphenoxy)acetate , a critical derivative used for the identification of organic acids and as a robust protecting group in multistep organic synthesis. While traditional Fischer esterification is often inefficient for phenoxyacetic acid derivatives due to steric hindrance and sensitivity to acidic conditions, Solid-Liquid Phase Transfer Catalysis (SL-PTC) offers a superior alternative.

This guide provides a validated protocol using Tetrabutylammonium bromide (TBAB) as the catalyst. We explore the mechanistic causality of interfacial ion transfer, provide kinetic optimization data, and outline a self-validating workflow for high-purity isolation.

Mechanistic Principles

The synthesis involves the nucleophilic substitution (

The Challenge: Phase Incompatibility

The reaction faces a fundamental kinetic barrier: the organic electrophile (phenacyl bromide) is soluble in non-polar solvents (e.g., toluene), while the nucleophile (potassium salt of MCPA) is an inorganic solid or soluble only in water. Without a catalyst, these reactants remain in separate phases, resulting in negligible reaction rates.

The Solution: Starks’ Extraction Mechanism

We utilize a Quaternary Ammonium Salt (QAS), specifically TBAB, to shuttle the nucleophile across the phase boundary.

-

Interfacial Exchange: The catalyst cation (

) pairs with the carboxylate anion ( -

Transport: The lipophilic ion pair (

) migrates into the organic bulk phase. -

Reaction: The carboxylate attacks the phenacyl bromide, displacing the bromide ion and forming the ester.

-

Regeneration: The catalyst cation pairs with the leaving bromide (

) and returns to the interface to restart the cycle.

Visualization: The Catalytic Cycle

Figure 1: The Starks' Extraction Mechanism for SL-PTC. The quaternary ammonium catalyst (

Catalyst Selection & Optimization

For this specific synthesis, we evaluated three catalyst classes based on lipophilicity, accessibility, and cost efficiency.

| Catalyst Class | Specific Catalyst | Efficacy Rating | Technical Notes |

| Quaternary Ammonium | TBAB (Tetrabutylammonium bromide) | High (Preferred) | Optimal balance of lipophilicity and steric accessibility. Highly cost-effective for scale-up. |

| Crown Ether | 18-Crown-6 / Dibenzo-18-crown-6 | High | Excellent for sequestering |

| Phosphonium Salt | Tetrabutylphosphonium bromide | Medium-High | Higher thermal stability than ammonium salts, but moisture sensitivity can be an issue. |

Why TBAB? TBAB is preferred because its symmetric butyl chains provide sufficient lipophilicity to solubilize the ion pair in toluene, yet it remains hydrophilic enough to easily wash out with water during purification, ensuring product purity.

Experimental Protocol

Method A: Solid-Liquid Phase Transfer Catalysis (Standard)

Best for: High purity requirements, standard laboratory setups.

Reagents:

-

(2-Methylphenoxy)acetic acid (MCPA): 10 mmol (1.66 g)

-

Phenacyl bromide: 10 mmol (1.99 g)

-

Potassium Carbonate (

): 15 mmol (2.07 g, anhydrous) -

Catalyst: TBAB (0.5 mmol, 5 mol%)

-

Solvent: Toluene (30 mL) or Acetonitrile (20 mL)

Step-by-Step Workflow:

-

Salt Formation (In-Situ):

-

In a 100 mL round-bottom flask, dissolve MCPA (10 mmol) in Toluene (30 mL).

-

Add anhydrous

(15 mmol). -

Note: Stir for 15 minutes at room temperature. The acid converts to the potassium salt;

evolution may be observed.

-

-

Catalytic Initiation:

-

Add Phenacyl bromide (10 mmol) and TBAB (0.5 mmol) to the heterogeneous mixture.

-

Critical Control Point: Ensure vigorous stirring (>600 RPM). In SL-PTC, the reaction rate is often mass-transfer limited. Low stirring speeds will result in poor conversion.

-

-

Reaction:

-

Heat the mixture to 60°C .

-

Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:4).

-

Typical Duration: 2–4 hours.

-

-

Workup (Self-Validating):

-

Filter the hot reaction mixture to remove inorganic salts (

, excess -

Wash the filtrate with water (2 x 15 mL) to remove the TBAB catalyst.

-

Validation: Test the aqueous wash with

. If precipitate forms, bromide (catalyst/byproduct) is being successfully removed. -

Dry organic layer over

and evaporate solvent under reduced pressure.[1]

-

-

Purification:

-

Recrystallize the crude solid from ethanol or aqueous ethanol to yield white crystalline needles.

-

Method B: Ultrasound-Assisted PTC (High-Throughput)

Best for: Rapid screening, kinetic studies.

-

Modification: Place the reaction vessel in an ultrasonic bath (35-40 kHz).

-

Outcome: Reaction time is typically reduced to 30–45 minutes due to the cavitation effect, which dramatically increases the interfacial surface area between the solid salt and the organic solvent.

Process Logic & Workflow Diagram

Figure 2: Operational workflow for the synthesis.[2][1][3][4] Diamond node indicates the critical decision point based on TLC monitoring.

Data Analysis & Troubleshooting

Kinetic Factors

The reaction follows pseudo-first-order kinetics with respect to the phenacyl bromide concentration when the solid salt is in excess.

| Variable | Impact on Rate ( | Recommendation |

| Stirring Speed | Linear increase up to ~600 RPM | Maintain >600 RPM to eliminate mass-transfer resistance. |

| Catalyst Loading | Linear increase (0–10 mol%) | 5 mol% is the economic optimum; higher loading yields diminishing returns. |

| Temperature | Exponential (Arrhenius) | 60°C provides optimal rate without risking hydrolysis of the ester product. |

| Water Content | Trace amounts accelerate; Excess inhibits | Use anhydrous |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Problem: Product is an Oil, not a Solid.

References

-

Mishra, P. et al. (2011). Kinetics of esterification of (2-methylphenoxy)acetic acid with phenacyl bromide. International Journal of Chemical Reactor Engineering.[8]

-

Starks, C. M., & Liotta, C. L. (1994).[9][2] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[9][2] (Foundational text on the mechanism described in Section 2).

-

Rajendran, V. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication. Iranian Journal of Chemical Engineering.

- Sasson, Y. (1997). Handbook of Phase Transfer Catalysis. (Reference for catalyst selection criteria in Section 3).

-

Makosza, M. (2000).[4] Phase-transfer catalysis.[9][2][1][4][10][11] A general green methodology in organic synthesis. Pure and Applied Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes | MDPI [mdpi.com]

- 10. phasetransfer.com [phasetransfer.com]

- 11. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate Synthesis

Case ID: PHEN-EST-002 Status: Open Subject: Yield Optimization & Troubleshooting for Phenacyl Esterification Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Logic

You are attempting to synthesize 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate via the esterification of (2-methylphenoxy)acetic acid with 2-bromoacetophenone (Phenacyl bromide).

This is a classic nucleophilic substitution (

The Core Reaction System

To maximize yield, we must shift the equilibrium toward the ester and suppress the formation of phenacyl alcohol (the primary byproduct caused by water).

Optimized Pathway:

We recommend a Finkelstein-assisted alkylation using Potassium Carbonate (

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical role of the Iodide catalyst in accelerating the rate-determining step.

Caption: Mechanistic pathway showing the catalytic acceleration via in-situ formation of Phenacyl Iodide.

Optimized Experimental Protocol

Objective: Increase yield from typical 50-60% to >85%.

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| (2-Methylphenoxy)acetic acid | Nucleophile | 1.0 | Limiting reagent. |

| 2-Bromoacetophenone | Electrophile | 1.05 | Slight excess ensures acid consumption. |

| Base | 1.5 - 2.0 | Must be finely ground/powdered. | |

| Potassium Iodide (KI) | Catalyst | 0.1 (10 mol%) | Critical for rate acceleration. |

| Acetone | Solvent | [0.2 M] | Must be dry (store over 4Å sieves). |

Step-by-Step Workflow

-

Preparation:

-

Dry the Acetone over 4Å molecular sieves for at least 4 hours. Water is the enemy.

-

Grind

into a fine powder using a mortar and pestle just before use.

-

-

Activation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-methylphenoxy)acetic acid (1.0 eq) in dry Acetone.

-

Add the powdered

(1.5 eq). Stir at room temperature for 15 minutes to generate the carboxylate salt. Note: The solution may become cloudy.

-

-

Addition:

-

Add KI (0.1 eq).

-

Add 2-Bromoacetophenone (1.05 eq) in one portion.

-

Safety Warning: 2-Bromoacetophenone is a lachrymator (tear gas). Work strictly in a fume hood.

-

-

Reaction:

-

Fit a reflux condenser (with a drying tube or

balloon on top). -

Heat to reflux (approx. 56°C) for 2–4 hours.

-

Monitoring: Check TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the acid.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude solid/oil.

-

-

Purification:

-

Recrystallization: Dissolve the crude residue in hot Ethanol (95%). If it does not dissolve clear, filter hot. Allow to cool slowly to room temperature, then to 0°C.

-

Collect crystals via filtration.

-

Troubleshooting Guide (FAQs)

Category A: Low Yield Issues

Q: My yield is stuck below 50%. What is going wrong? A: The most common culprit is water .

-

Diagnosis: If your solvent was not dried, water competes with the carboxylate to attack the phenacyl bromide, forming 2-hydroxyacetophenone (Phenacyl alcohol).

-

Solution: Use anhydrous acetone (dried over sieves) or switch to anhydrous DMF. If using DMF, the reaction is faster but requires an aqueous workup (pour into ice water to precipitate the ester).

Q: The reaction is incredibly slow; starting material remains after 6 hours. A: This indicates poor nucleophilicity or "caking" of the base.

-

Diagnosis: The

might be too coarse, reducing surface area. -

Solution:

-

Add 10 mol% KI (Potassium Iodide). This converts the alkyl bromide to a much more reactive alkyl iodide in situ.

-

Ensure vigorous stirring.

-

Switch solvent to Acetonitrile (

) or DMF , which support

-

Category B: Product Quality & Purity

Q: My product is an oil, but it should be a solid. A: This is common if trace solvent or unreacted phenacyl bromide remains.

-

Solution:

-

Triturate the oil with cold Hexane or Petroleum Ether . This often induces crystallization by dissolving the impurities (phenacyl bromide is very soluble in hexane; the ester is less so).

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

Q: The product has a yellow/brown tint. A: Phenacyl bromide degrades over time to release bromine/HBr, causing discoloration.

-

Solution: Wash the crude organic layer (if doing an extractive workup) with 10% Sodium Thiosulfate (

) solution. This reduces any free bromine and clears the color. Recrystallize from Ethanol/Water (9:1).

Category C: Safety & Handling

Q: The fumes are causing eye irritation even in the hood. A: 2-Bromoacetophenone is a potent lachrymator.

-

Protocol:

-

Keep all glassware containing the bromide closed.

-

Quench all glassware and spatulas used with the bromide in a bath of Ethanol + Aqueous Ammonia before removing them from the hood. This destroys the lachrymator chemically.

-

Comparative Solvent Data

Choosing the right solvent impacts reaction rate and workup difficulty.

| Solvent | Reaction Rate | Workup Ease | Recommendation |

| Acetone | Moderate | High (Evaporation) | Best for Initial Scale-up |

| Acetonitrile | High | Moderate | Good alternative if Acetone fails |

| DMF | Very High | Low (Requires aqueous wash) | Use only for stubborn reactions |

| Ethanol | Low | Moderate | Avoid (Competes as nucleophile) |

References

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds (5th ed.). New York: John Wiley & Sons.

-

Rather, E., & Reid, E. E. (1919). The Identification of Acids. IV. Phenacyl Esters. Journal of the American Chemical Society, 41(1), 75–83. Link

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.[1][2][3] National Library of Medicine. Retrieved February 13, 2026, from Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Patsnap. (2014). Synthesis method of 2-methylphenoxyacetic acid. (Context for the precursor stability). Link

Sources

Technical Support Center: Crystallization of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Welcome to the technical support center for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Given the limited specific literature on the crystallization of this exact molecule, this document provides a systematic, first-principles approach to developing a robust crystallization protocol. We will leverage data from structurally similar compounds and established crystallization theory to guide you through troubleshooting and optimization.

Part 1: Understanding the Molecule and Potential Challenges

This compound is a phenacyl ester, a class of compounds that can sometimes present crystallization difficulties. Its structure, featuring a flexible ether linkage and two aromatic rings, can lead to challenges such as "oiling out," the formation of multiple polymorphs, and a high sensitivity to impurities.

Potential Crystallization Roadblocks:

-

Oiling Out: The compound may separate from the solution as a supercooled liquid (an oil) rather than a solid, especially if the cooling rate is too fast or the solution is highly concentrated.[1][2]

-

Polymorphism: The presence of multiple crystalline forms (polymorphs) can lead to inconsistent results and difficulties in obtaining a pure, stable solid. The presence of impurities can sometimes influence which polymorphic form crystallizes.[3][4]

-

Impact of Impurities: Residual starting materials, such as (2-methylphenoxy)acetic acid, or by-products from the synthesis can inhibit crystal nucleation or be incorporated into the crystal lattice, affecting purity and crystal habit.[5][6]

-

Solvent Selection: The choice of solvent is critical. A solvent that is too effective will prevent crystallization, while a poor solvent may cause the compound to precipitate as an amorphous solid.[7][8]

Part 2: Troubleshooting Guide - A Q&A Approach

This section is structured to address specific problems you may encounter during the crystallization of this compound.

My compound is "oiling out" and not forming crystals. What should I do?

"Oiling out" is a common issue for esters with flexible structures. It occurs when the compound comes out of solution at a temperature above its melting point. Here’s a systematic approach to resolve this:

-

Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, more stable crystals.[2]

-